1H-Indole-2,3-dione, 5-bromo-1-(chloroacetyl)-

Description

Systematic IUPAC Nomenclature and CAS Registry Number

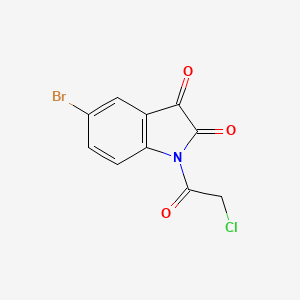

The compound is systematically named 5-bromo-1-(2-chloroacetyl)indole-2,3-dione according to International Union of Pure and Applied Chemistry (IUPAC) rules. This nomenclature reflects its core indole-2,3-dione (isatin) scaffold substituted with a bromine atom at the 5-position and a chloroacetyl group at the 1-position. The CAS Registry Number for this compound is 652156-52-0 , a unique identifier assigned by the Chemical Abstracts Service. The numbering of the indole ring follows standard conventions, with the dione oxygen atoms at positions 2 and 3, and substituents prioritized based on functional group hierarchy.

Molecular Formula and Weight Analysis

The molecular formula of 1H-Indole-2,3-dione, 5-bromo-1-(chloroacetyl)- is C₁₀H₅BrClNO₃ , comprising ten carbon atoms, five hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and three oxygen atoms. The molecular weight is 302.51 g/mol , calculated using standard atomic masses (Br: 79.904, Cl: 35.45, C: 12.01, H: 1.008, N: 14.01, O: 16.00).

| Element | Quantity | Atomic Mass Contribution (g/mol) |

|---|---|---|

| C | 10 | 120.10 |

| H | 5 | 5.04 |

| Br | 1 | 79.904 |

| Cl | 1 | 35.45 |

| N | 1 | 14.01 |

| O | 3 | 48.00 |

| Total | 302.51 |

The exact mass, determined via high-resolution mass spectrometry, is 300.914 g/mol , consistent with the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Structural Isomerism and Tautomeric Forms

The indole-2,3-dione core exhibits potential for tautomerism, though the substitution pattern influences equilibrium. In unsubstituted isatin, tautomerism occurs between the keto form (2,3-dione) and enol forms (2-hydroxy-3-oxo or 3-hydroxy-2-oxo). However, the presence of the chloroacetyl group at N1 and bromine at C5 stabilizes the keto configuration due to electronic effects. The chloroacetyl group’s electron-withdrawing nature reduces electron density at N1, disfavoring enolization.

Structural isomerism is limited due to the fixed positions of substituents. The bromine atom occupies the 5-position exclusively, as electrophilic bromination of indole derivatives typically occurs at the 5-position under controlled conditions. The chloroacetyl group is bound to N1, preventing positional isomerism.

Synonymous Designations and Database Identifiers

This compound is referenced under multiple designations across chemical databases:

The Canonical SMILES representation, CC(=O)N1C2=C(C=C(C=C2)Br)C(=O)C1=O , encodes the connectivity of atoms and is used in database searches. The InChIKey , RWHNHBSIKDWLFH-UHFFFAOYSA-N , provides a standardized hash for chemical structure verification. These identifiers facilitate cross-referencing across platforms such as PubChem, ChemSpider, and Reaxys, ensuring accurate data retrieval in computational and experimental studies.

Structure

3D Structure

Properties

CAS No. |

652156-52-0 |

|---|---|

Molecular Formula |

C10H5BrClNO3 |

Molecular Weight |

302.51 g/mol |

IUPAC Name |

5-bromo-1-(2-chloroacetyl)indole-2,3-dione |

InChI |

InChI=1S/C10H5BrClNO3/c11-5-1-2-7-6(3-5)9(15)10(16)13(7)8(14)4-12/h1-3H,4H2 |

InChI Key |

PVAQVSBIAOWXQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=O)N2C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Reagents and Conditions

| Component | Details |

|---|---|

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 60°C |

| Reaction Time | 1 hour |

| Yield | ~77% (analogous to ethyl iodide reaction) |

Procedure :

- Dissolve 5-bromo isatin in DMF (5 mL per 0.699 mmol).

- Add K₂CO₃ (1.5 equiv.) and chloroacetyl chloride (1.1 equiv.).

- Heat the mixture at 60°C for 1 hour.

- Quench with water, extract with ethyl acetate, and purify via column chromatography.

Mechanistic Insight :

The reaction proceeds via deprotonation of the indole nitrogen by K₂CO₃, enabling nucleophilic attack on chloroacetyl chloride. DMF enhances solubility and stabilizes intermediates.

Schiff Base Intermediate Route

This multi-step approach involves forming a Schiff base precursor before introducing the chloroacetyl group.

Reagents and Conditions

| Component | Details |

|---|---|

| Primary Amine | p-Toluidine |

| Solvent | Glacial acetic acid/DMF mixture |

| Base | Sodium hydride (NaH) |

| Temperature | 0°C → room temperature |

Procedure :

- Schiff Base Formation : React 5-bromo isatin with p-toluidine in glacial acetic acid and DMF at room temperature.

- Deprotonation : Treat the Schiff base with NaH in DMF at 0°C to form a sodium salt.

- Acylation : Add chloroacetyl chloride to the sodium salt, stir at room temperature, and isolate the product.

Advantages :

- Enables regioselective functionalization.

- Avoids side reactions by stabilizing intermediates.

Limitations :

- Requires careful temperature control during NaH addition.

- Lower yields reported compared to direct acylation.

Bromination of Indole-2,3-dione Derivatives

For compounds where the bromine is introduced post-acylation, electrophilic bromination is employed.

Reagents and Conditions

| Component | Details |

|---|---|

| Brominating Agent | Bromine (Br₂) |

| Solvent | Ethanol or water |

| Temperature | 70–75°C (reflux) |

Procedure :

- Dissolve the acylated indole-2,3-dione in ethanol.

- Add Br₂ dropwise under reflux.

- Monitor bromination at the 5-position via TLC or NMR.

Note : This method is less common for 5-bromo derivatives, as bromination typically precedes acylation due to steric and electronic factors.

Comparative Analysis of Methods

Research Findings and Optimization Strategies

- Solvent Selection :

- Base Efficiency :

- Temperature Control :

- Elevated temperatures (60°C) accelerate acylation but risk decomposition of sensitive intermediates.

Chemical Reactions Analysis

1H-Indole-2,3-dione, 5-bromo-1-(chloroacetyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The bromine and chloroacetyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indole-2,3-dione, 5-bromo-1-(chloroacetyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione, 5-bromo-1-(chloroacetyl)- involves its interaction with various molecular targets and pathways. The specific mechanism depends on the biological context in which it is used. For example, in anticancer studies, it may induce apoptosis in cancer cells by interacting with specific cellular pathways . The exact molecular targets and pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Substituent Effects on Indole-2,3-dione Derivatives

Key Observations :

- Electrophilicity : The chloroacetyl group in the target compound enhances reactivity compared to thiosemicarbazone (I-TSC) or acetate derivatives, enabling diverse covalent bonding opportunities.

- Biological Relevance : Thiosemicarbazone derivatives (e.g., I-TSC) are prioritized for metal chelation and biomedical imaging , whereas bromo-chloro diacetates (e.g., ) are utilized in dye synthesis.

Reactivity Insights :

- The target compound’s chloroacetyl group may undergo nucleophilic substitution with amines or thiols, analogous to the reactivity of acetyloxy groups in diacetate derivatives .

- Bromination at position 5 likely follows established protocols for electrophilic aromatic substitution, as seen in bromoisatin synthesis .

Biological Activity

1H-Indole-2,3-dione, 5-bromo-1-(chloroacetyl)- is a compound belonging to the indole family, which is recognized for its diverse biological activities. The structure of this compound includes a bromine atom and a chloroacetyl group, contributing to its unique pharmacological properties. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of indole derivatives, including 1H-Indole-2,3-dione, 5-bromo-1-(chloroacetyl)-.

- Mechanism of Action : Indole derivatives often exert their anticancer effects by inducing apoptosis in cancer cells and inhibiting cell proliferation through various pathways, including the modulation of signaling cascades involved in cell cycle regulation and survival .

-

Case Studies :

- In vitro studies have shown that compounds similar to 1H-Indole-2,3-dione exhibit moderate to potent antiproliferative activities against various cancer cell lines such as HeLa and A549. For instance, a related compound demonstrated an IC50 value in the low micromolar range against these cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1H-Indole-2,3-dione derivative | HeLa | 5.0 |

| Another indole derivative | A549 | 4.5 |

Antimicrobial Activity

Indole derivatives are also known for their antimicrobial properties.

- Mechanism : These compounds can disrupt bacterial cell membranes and inhibit essential cellular processes such as DNA replication and protein synthesis .

- Research Findings :

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| Indole derivative | Staphylococcus aureus | 32 |

| Indole derivative | Escherichia coli | 64 |

Other Biological Activities

In addition to anticancer and antimicrobial effects, indole derivatives have been investigated for various other biological activities:

- Antioxidant Activity : Some indole compounds exhibit strong antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress.

- Anti-inflammatory Activity : Indoles have been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation .

Q & A

Q. What are the recommended synthetic routes for preparing 5-bromo-1-(chloroacetyl)indole-2,3-dione, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves alkylation of the indole nitrogen using chloroacetyl chloride. For example, 5-bromo-1H-indole can be reacted with chloroacetyl chloride in the presence of a base (e.g., NaH) in anhydrous DMSO or DMF under nitrogen atmosphere. Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of chloroacetyl chloride) and reaction time (12–24 hours) to minimize side reactions . Purification typically employs flash chromatography with gradients like 70:30 ethyl acetate:hexane, yielding ~50–99% pure product depending on substrate reactivity .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer: The compound is sensitive to moisture and light. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid contact with oxidizing agents and static discharge. Use desiccants (e.g., silica gel) in storage vials. For handling, employ PPE (gloves, lab coat, goggles) and work in a fume hood with local exhaust ventilation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR : Look for indole NH proton (δ 10–12 ppm, broad singlet) and chloroacetyl carbonyl (δ 165–170 ppm). The 5-bromo substituent deshields adjacent protons, e.g., H4 (δ ~7.7–7.8 ppm) .

- HRMS : Prioritize [M+H]+ or [M+Na]+ ions. For 5-bromo derivatives, isotopic peaks (Br: ~1:1 ratio for ⁷⁹Br/⁸¹Br) confirm bromine presence .

- X-ray crystallography : Resolve substituent positions (e.g., chloroacetyl orientation) and intermolecular interactions (e.g., halogen bonding) .

Advanced Research Questions

Q. How do electronic effects of the 5-bromo and chloroacetyl groups influence reactivity in cross-coupling or nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing bromo group activates the indole ring for electrophilic substitution at C4/C6 positions. The chloroacetyl moiety serves as a leaving group in nucleophilic displacements (e.g., SN2 with amines). Computational studies (DFT) reveal reduced electron density at the chloroacetyl carbonyl carbon (LUMO: ~-1.5 eV), favoring nucleophilic attack. Reaction kinetics can be monitored via in situ IR spectroscopy to track carbonyl displacement .

Q. What strategies mitigate competing side reactions (e.g., dimerization or hydrolysis) during functionalization of this compound?

Methodological Answer:

- Hydrolysis prevention : Use anhydrous solvents (dry DMF/THF) and molecular sieves.

- Dimerization control : Employ low temperatures (0–5°C) and dilute reaction conditions (<0.1 M).

- Catalytic additives : Add CuI (0.1–1 mol%) to accelerate coupling reactions (e.g., azide-alkyne cycloadditions) and suppress side pathways .

Q. How can computational modeling (e.g., DFT or MOE) predict the compound’s interaction with biological targets, such as kinase enzymes?

Methodological Answer:

- Docking studies : Use software (e.g., MOE) to simulate binding to ATP pockets in kinases. The indole-2,3-dione scaffold mimics purine interactions, while the chloroacetyl group may form covalent bonds with cysteine residues.

- ADMET prediction : Calculate logP (XlogP ~2.1) and polar surface area (~70 Ų) to assess membrane permeability .

Q. What analytical challenges arise in quantifying trace impurities (e.g., dehalogenated byproducts) in synthesized batches?

Methodological Answer:

Q. How does the crystal packing of this compound affect its solubility and formulation for in vitro assays?

Methodological Answer: X-ray structures reveal strong halogen bonding (Br···O/N interactions) and π-π stacking, reducing aqueous solubility (<0.1 mg/mL). To improve bioavailability:

- Use co-solvents (DMSO:PBS, 1:9).

- Synthesize prodrugs (e.g., ester hydrolysis to carboxylic acid) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (e.g., 160–165°C vs. 170–175°C) – how should researchers validate purity?

Methodological Answer: Variations arise from polymorphic forms or residual solvents. Conduct:

Q. Conflicting reactivity data in alkylation vs. acylation reactions – what mechanistic insights resolve this?

Methodological Answer: The chloroacetyl group’s electrophilicity dominates in polar aprotic solvents (DMF/DMSO), favoring nucleophilic substitution. In non-polar solvents (toluene), indole nitrogen’s lone pair participates in conjugate addition. Monitor intermediates via ¹H NMR kinetics (e.g., disappearance of indole NH signal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.